molecular formula C14H15NO2S2 B10917838 5-Cyclohexylidene-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-Cyclohexylidene-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10917838
M. Wt: 293.4 g/mol
InChI Key: OTXFECIOZJYCLR-UHFFFAOYSA-N
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Description

5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of cyclohexanone with 2-furylmethylamine and subsequent cyclization with a thiocarbonyl compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted thiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and biological activities.

    Cyclohexylidene derivatives: Compounds with a cyclohexylidene moiety, known for their diverse chemical properties.

Uniqueness

5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-cyclohexylidene-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c16-13-12(10-5-2-1-3-6-10)19-14(18)15(13)9-11-7-4-8-17-11/h4,7-8H,1-3,5-6,9H2

InChI Key

OTXFECIOZJYCLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(=O)N(C(=S)S2)CC3=CC=CO3)CC1

Origin of Product

United States

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